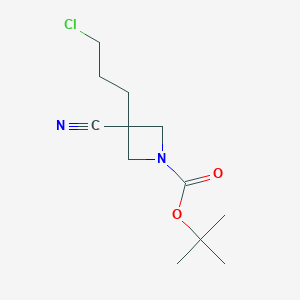

tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate

説明

tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with a cyano group, a 3-chloropropyl chain, and a tert-butyl carbamate protecting group. This structure is pivotal in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules and intermediates for pharmaceuticals.

特性

分子式 |

C12H19ClN2O2 |

|---|---|

分子量 |

258.74 g/mol |

IUPAC名 |

tert-butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate |

InChI |

InChI=1S/C12H19ClN2O2/c1-11(2,3)17-10(16)15-8-12(7-14,9-15)5-4-6-13/h4-6,8-9H2,1-3H3 |

InChIキー |

CISUTKJHLHWZCQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CCCCl)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-chloropropyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

科学研究への応用

化学

化学において、3-(3-クロロプロピル)-3-シアノアゼチジン-1-カルボン酸tert-ブチルは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学と医学

生物学と医学では、この化合物は、医薬品中間体としての可能性を検討されています。さまざまな化学修飾を受ける能力により、潜在的な医薬品を含む生物活性分子の合成の候補となります。

産業

産業部門では、3-(3-クロロプロピル)-3-シアノアゼチジン-1-カルボン酸tert-ブチルは、特殊化学品や先端材料の生産に使用できます。反応性と安定性により、コーティング、接着剤、ポリマーなどの用途に適しています。

科学的研究の応用

Chemistry

In chemistry, tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a candidate for the synthesis of bioactive molecules, including potential drugs.

Industry

In the industrial sector, tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

作用機序

類似の化合物との比較

類似の化合物

- 3-(3-クロロプロピル)カルバミン酸tert-ブチル

- 3-(3-クロロプロピル)シクロプロピルカルバミン酸tert-ブチル

独自性

3-(3-クロロプロピル)-3-シアノアゼチジン-1-カルボン酸tert-ブチルは、アゼチジン環とシアノ基の存在によりユニークです。これらの特徴は、これらの官能基がない可能性のある類似の化合物と比較して、異なる反応性と多様な化学変換の可能性を提供します。

類似化合物との比較

To contextualize its properties and applications, a systematic comparison with structurally related azetidine derivatives and chloropropyl-substituted compounds is provided below.

Structural Analogues with Varied Substituents

Key Observations :

- Electrophilic Reactivity: The presence of the cyano group in the target compound enhances its electrophilicity compared to hydroxyl or iodo analogues, facilitating nucleophilic substitution reactions .

- Steric Effects : The tert-butyl group in the carbamate moiety provides superior steric protection compared to smaller protecting groups (e.g., methyl or benzyl), as evidenced by its stability under acidic conditions .

Stability and Spectroscopic Data

- Mass Spectrometry : The target compound’s molecular ion (M⁺) is observed at m/z 297, with fragmentation patterns dominated by loss of the tert-butyl group (m/z 240) and chloropropyl chain (m/z 57). This contrasts with tert-butyl 3-iodoazetidine-1-carboxylate, which exhibits prominent iodine-related fragments (m/z 127) .

- Thermal Stability : The tert-butyl carbamate decomposes at ~200°C, comparable to tert-butyl peroxyacetate derivatives but with lower exothermicity due to the absence of peroxide bonds .

Pharmacological Potential

The azetidine ring’s rigidity may improve target selectivity compared to pyrrolidine or piperidine-based drugs .

生物活性

tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : CHClNO

- Molecular Weight : 232.68 g/mol

- CAS Number : 1153949-11-1

- Structural Characteristics : The compound features a tert-butyl group, a cyano group, and an azetidine ring, which are critical for its biological interactions.

The biological activity of tert-butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate primarily stems from its structural components that interact with various biological targets. The cyano group is known to enhance the compound's reactivity, allowing it to participate in nucleophilic reactions that can affect metabolic pathways.

Pharmacological Effects

- Antimicrobial Activity : Studies have indicated that azetidine derivatives exhibit antimicrobial properties. The presence of the cyano and chloropropyl groups may enhance this activity by interfering with bacterial cell wall synthesis or function.

- Cytotoxicity : Research has shown that certain azetidine derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases or the disruption of mitochondrial membrane potential.

- Anti-inflammatory Properties : Some derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Study 1: Antimicrobial Activity

A study conducted on various azetidine derivatives, including tert-butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for some derivatives, indicating promising potential as an antimicrobial agent.

Study 2: Cytotoxicity Assessment

In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited cytotoxic effects with IC values ranging from 20 to 40 µM. Flow cytometry analysis indicated that the mechanism involved apoptosis rather than necrosis, as evidenced by increased annexin V staining.

Comparative Analysis

| Compound Name | Biological Activity | MIC/IC Values |

|---|---|---|

| tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate | Antimicrobial, Cytotoxic | MIC: 50 µg/mL; IC: 20-40 µM |

| tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate | Antimicrobial | MIC: 100 µg/mL |

| tert-Butyl azetidine-1-carboxylate | Moderate Cytotoxicity | IC: 30 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。